molecular formula C17H9N9O12 B12714954 2,6-Pyridinediamine, N,N'-bis(2,4,6-trinitrophenyl)- CAS No. 38082-88-1

2,6-Pyridinediamine, N,N'-bis(2,4,6-trinitrophenyl)-

Cat. No.: B12714954
CAS No.: 38082-88-1
M. Wt: 531.3 g/mol
InChI Key: GPFSORASRNHLMZ-UHFFFAOYSA-N
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Description

2,6-Pyridinediamine, N,N’-bis(2,4,6-trinitrophenyl)- is a chemical compound with the molecular formula C17H9N9O12 It is known for its high nitrogen content and the presence of multiple nitro groups, which contribute to its energetic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Pyridinediamine, N,N’-bis(2,4,6-trinitrophenyl)- typically involves the reaction of 2,6-diaminopyridine with 2,4,6-trinitrochlorobenzene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{2,6-diaminopyridine} + \text{2,4,6-trinitrochlorobenzene} \rightarrow \text{2,6-Pyridinediamine, N,N’-bis(2,4,6-trinitrophenyl)-} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced equipment and techniques ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

2,6-Pyridinediamine, N,N’-bis(2,4,6-trinitrophenyl)- undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under specific conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents.

    Substitution: The compound can participate in substitution reactions, where one or more nitro groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

2,6-Pyridinediamine, N,N’-bis(2,4,6-trinitrophenyl)- has several scientific research applications:

    Chemistry: It is studied for its energetic properties and potential use in the development of new explosives and propellants.

    Medicine: Research is conducted to investigate its potential therapeutic effects and mechanisms of action.

    Industry: The compound is evaluated for its use in various industrial processes, including the synthesis of other chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Pyridinediamine, N,N’-bis(2,4,6-trinitrophenyl)- involves its interaction with molecular targets and pathways. The nitro groups play a crucial role in its reactivity and energetic properties. The compound can interact with enzymes and other proteins, affecting their function and activity. The specific pathways involved depend on the context of its application, whether in chemistry, biology, or medicine.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Pyridinediamine, 3,5-dinitro-N,N’-bis(2,4,6-trinitrophenyl)
  • 2,6-Bis(picrylamino)pyridine
  • 3,5-Dinitro-N,N’-bis(2,4,6-trinitrophenyl)pyrazine-2,6-diamine

Uniqueness

2,6-Pyridinediamine, N,N’-bis(2,4,6-trinitrophenyl)- is unique due to its specific arrangement of nitro groups and the pyridine core This structure imparts distinct energetic properties and reactivity compared to other similar compounds

Properties

CAS No.

38082-88-1

Molecular Formula

C17H9N9O12

Molecular Weight

531.3 g/mol

IUPAC Name

2-N,6-N-bis(2,4,6-trinitrophenyl)pyridine-2,6-diamine

InChI

InChI=1S/C17H9N9O12/c27-21(28)8-4-10(23(31)32)16(11(5-8)24(33)34)19-14-2-1-3-15(18-14)20-17-12(25(35)36)6-9(22(29)30)7-13(17)26(37)38/h1-7H,(H2,18,19,20)

InChI Key

GPFSORASRNHLMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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